molecular formula C16H13F3O2S B6405978 3-(4-Ethylthiophenyl)-5-trifluoromethylbenzoic acid CAS No. 1261926-51-5

3-(4-Ethylthiophenyl)-5-trifluoromethylbenzoic acid

Cat. No.: B6405978
CAS No.: 1261926-51-5
M. Wt: 326.3 g/mol
InChI Key: HEEMXZPWZLBXOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethylthiophenyl)-5-trifluoromethylbenzoic acid is an organic compound characterized by the presence of a trifluoromethyl group and an ethylthiophenyl group attached to a benzoic acid core

Preparation Methods

The synthesis of 3-(4-ethylthiophenyl)-5-trifluoromethylbenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

3-(4-Ethylthiophenyl)-5-trifluoromethylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically results in the formation of carboxylic acids or ketones, depending on the specific conditions used.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl and ethylthiophenyl groups can participate in electrophilic or nucleophilic substitution reactions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(4-Ethylthiophenyl)-5-trifluoromethylbenzoic acid has several applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structural features make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl group is particularly useful for labeling and tracking molecules in biological systems.

    Medicine: The compound has potential applications in drug discovery and development. Its structural features may allow it to interact with specific biological targets, making it a candidate for developing new therapeutic agents.

    Industry: In industrial applications, the compound can be used as an intermediate for producing agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which 3-(4-ethylthiophenyl)-5-trifluoromethylbenzoic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and influencing metabolic pathways. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific molecular targets, making it a valuable tool for studying biochemical processes.

Comparison with Similar Compounds

3-(4-Ethylthiophenyl)-5-trifluoromethylbenzoic acid can be compared with other similar compounds, such as:

    3-(4-Methylthiophenyl)-5-trifluoromethylbenzoic acid: This compound has a methyl group instead of an ethyl group, which may influence its reactivity and binding properties.

    3-(4-Ethylphenyl)-5-trifluoromethylbenzoic acid: The absence of the thiophenyl group can affect the compound’s electronic properties and reactivity.

    3-(4-Ethylthiophenyl)-5-methylbenzoic acid: Replacing the trifluoromethyl group with a methyl group can alter the compound’s chemical behavior and interactions with biological targets.

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and binding characteristics that are valuable for various applications.

Properties

IUPAC Name

3-(4-ethylsulfanylphenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O2S/c1-2-22-14-5-3-10(4-6-14)11-7-12(15(20)21)9-13(8-11)16(17,18)19/h3-9H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEMXZPWZLBXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.